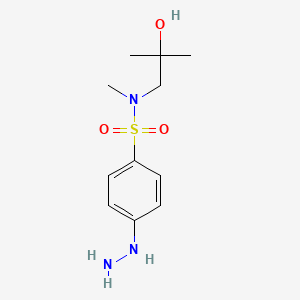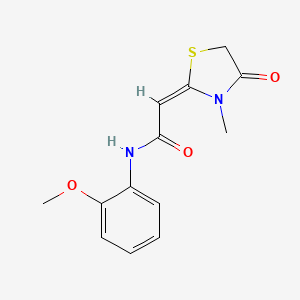![molecular formula C14H14N4O B2927853 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439096-32-9](/img/structure/B2927853.png)
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid is one of the methods used in the synthesis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” would require more specific information or a detailed analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve multiple steps. For example, the synthesis of triazole-pyrimidine hybrids involves the reaction of 3-aminopyrazoles with formylated active proton compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its specific molecular structure. Pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen
Chemiluminescence in Biochemical Assays
This compound has been identified as having superior chemiluminescence properties compared to conventional luciferin analogues. It is particularly effective for the detection of active oxygen species produced during enzymatic reactions, due to its higher chemiluminescence quantum yield and emission in the visible region . This makes it an excellent candidate for use in biochemical assays where sensitive detection of reactive oxygen species is crucial.
Antiproliferative Activity Against Cancer Cells
Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The most potent compounds within this class can induce apoptosis, as evidenced by the activation of caspase 9 and cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), suggesting a complex action that combines antiproliferative effects with the induction of cell death . This application has profound implications for the development of new cancer therapies.
Fluorescence-Based pH Sensing
The fluorescence properties of this compound have been harnessed for pH sensing. It has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This application is valuable in various fields, including environmental monitoring, medical diagnostics, and biological research where pH measurement is essential.
Organic Synthesis Intermediate
The compound serves as an intermediate in the synthesis of various organic molecules. Its derivatives are used in electrophilic cyclization reactions and cross-coupling reactions, which are fundamental processes in organic synthesis . This application is critical for the development of new materials and pharmaceuticals.
Enzymatic Reaction Studies
Due to its chemiluminescence properties, this compound is used in studying enzymatic reactions, especially those that involve the production of reactive oxygen species. It can be used to monitor the reaction progress and quantify enzyme activities .
Development of Diagnostic Reagents
The compound’s properties make it suitable for the development of diagnostic reagents. Its high chemiluminescence quantum yield allows for the creation of highly sensitive assays that can detect minute amounts of biological substances .
Research on Apoptosis Mechanisms
Given its ability to induce apoptosis in cancer cells, this compound is used in research to understand the mechanisms of cell death. This is crucial for the development of drugs that can selectively induce apoptosis in cancer cells .
Photophysical Studies
The compound’s photophysical properties, such as fluorescence and chemiluminescence, make it a subject of interest in photophysical studies. These studies can lead to the development of new photoluminescent materials for various technological applications .
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives like “6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of their biological activities and potential therapeutic applications. For example, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity, suggesting potential applications in the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-7-13-16-8-12(14(15)18(13)17-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCUWCHYWKYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)

![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)




![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)
![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)